Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
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Overview
Description
2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a phenoxy group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid typically involves multiple steps. One common method includes the reaction of 1-bromo-4-hydroxy-7-phenoxyisoquinoline with glycine under basic conditions. The reaction proceeds through the formation of an amide bond between the carboxyl group of glycine and the amino group of the isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of various substituted isoquinoline derivatives
Scientific Research Applications
2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but with a methyl ester group instead of the acetic acid moiety.
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamidoacetic acid: Similar structure but with a methyl group at the 1-position.
Uniqueness
2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, hydroxyl group, and phenoxy group in the isoquinoline ring system makes it a versatile compound for various applications.
Properties
CAS No. |
808116-62-3 |
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Molecular Formula |
C18H13BrN2O5 |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
2-[(1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H13BrN2O5/c19-17-13-8-11(26-10-4-2-1-3-5-10)6-7-12(13)16(24)15(21-17)18(25)20-9-14(22)23/h1-8,24H,9H2,(H,20,25)(H,22,23) |
InChI Key |
MOOCHEISIIMJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3Br)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
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